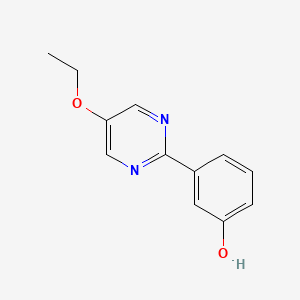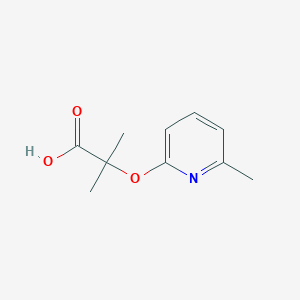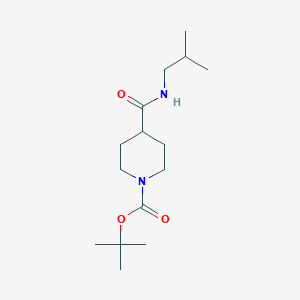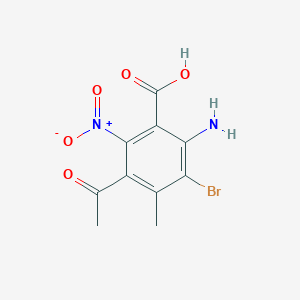
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of multiple functional groups including an acetyl group, an amino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. Subsequent acetylation and amination steps introduce the acetyl and amino groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, bromine or N-bromosuccinimide for bromination, and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction rates and selectivity .
化学反応の分析
Types of Reactions
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, products can vary widely, including hydroxylated or aminated derivatives.
科学的研究の応用
3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting pathways such as signal transduction or metabolic processes .
類似化合物との比較
Similar Compounds
3-Acetyl-6-amino-5-bromo-4-methylbenzoic acid: Lacks the nitro group, which may affect its reactivity and applications.
3-Acetyl-6-amino-4-methyl-2-nitrobenzoic acid: Lacks the bromine atom, which can influence its chemical behavior.
3-Acetyl-5-bromo-4-methyl-2-nitrobenzoic acid: Lacks the amino group, altering its potential biological activity.
Uniqueness
The unique combination of functional groups in 3-Acetyl-6-amino-5-bromo-4-methyl-2-nitrobenzoic acid makes it particularly versatile for various applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its chemical properties, making it a valuable compound in research and industry .
特性
CAS番号 |
34545-18-1 |
|---|---|
分子式 |
C10H9BrN2O5 |
分子量 |
317.09 g/mol |
IUPAC名 |
5-acetyl-2-amino-3-bromo-4-methyl-6-nitrobenzoic acid |
InChI |
InChI=1S/C10H9BrN2O5/c1-3-5(4(2)14)9(13(17)18)6(10(15)16)8(12)7(3)11/h12H2,1-2H3,(H,15,16) |
InChIキー |
JHEAAISOQKTQRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)N)C(=O)O)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)



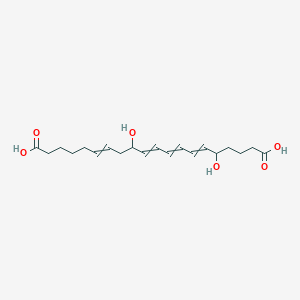
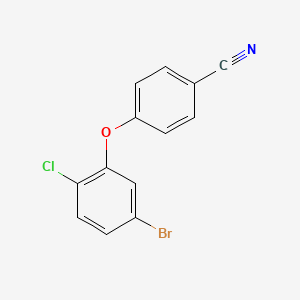
![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)
